N-(2-cyanophenyl)-2-cyclopentylacetamide

Description

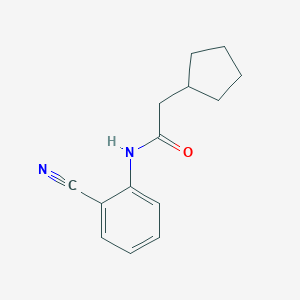

N-(2-cyanophenyl)-2-cyclopentylacetamide is an acetamide derivative featuring a 2-cyanophenyl group attached to the nitrogen atom and a cyclopentyl moiety at the α-position of the acetamide backbone. The ortho-cyano substituent on the phenyl ring likely influences electronic properties, while the cyclopentyl group enhances lipophilicity and steric bulk compared to linear alkyl chains.

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2-cyclopentylacetamide |

InChI |

InChI=1S/C14H16N2O/c15-10-12-7-3-4-8-13(12)16-14(17)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,16,17) |

InChI Key |

FPNXAYIPYKQGNW-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)CC(=O)NC2=CC=CC=C2C#N |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Scientific Research Applications

N-(2-cyanophenyl)-2-cyclopentylacetamide is a chemical compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will delve into its applications, supported by data tables and case studies.

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, including receptors involved in inflammatory and immune responses. For instance, similar compounds have been shown to modulate Toll-like receptor pathways, which play a crucial role in the immune system's response to pathogens .

Anti-inflammatory Potential

Research indicates that modifications of compounds with similar structures can lead to significant anti-inflammatory effects. For example, studies on substituted pyrimido[5,4-b]indoles revealed their ability to activate NFκB pathways selectively, suggesting that this compound could exhibit comparable effects .

Cancer Research

The compound's potential role in cancer treatment is noteworthy. The inhibition of specific protein-protein interactions, such as menin-MLL interactions, is a promising therapeutic strategy for acute leukemia . Compounds with similar functionalities have demonstrated high potency in inhibiting cancer cell growth, indicating that this compound could be explored further in this context.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| N-(4-cyanophenyl)-2-cyclopentylacetamide | NFκB Activation | TBD | |

| Pyrimido[5,4-b]indole | TLR4 Stimulation | TBD | |

| Menin-MLL Inhibitor | Cancer Cell Growth | 1-2 |

Table 2: Structural Modifications and Their Effects

| Modification Type | Compound Name | Effect |

|---|---|---|

| Cyclopentyl Substitution | This compound | Increased bioactivity |

| Alkyl Group Variation | Various derivatives | Altered receptor affinity |

Case Study 1: Inhibition of Inflammatory Pathways

In a study examining various substituted compounds, this compound was included in a high-throughput screening process aimed at identifying novel NFκB activators. The results indicated that certain structural modifications led to enhanced activity against inflammatory cytokines like IL-6 and IL-8, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of structurally related compounds demonstrated that specific substitutions could significantly enhance the potency against leukemia cell lines. These findings support the hypothesis that this compound may possess similar anticancer properties due to its structural characteristics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical differences between N-(2-cyanophenyl)-2-cyclopentylacetamide and its analogs:

Key Research Findings and Implications

(a) Substituent Position Effects

- Ortho vs. Para Cyanophenyl Groups: The ortho-cyano group in the target compound likely introduces steric hindrance and alters electronic properties compared to the para-cyano analog (). This could affect binding to biological targets or solubility.

- Chlorophenyl vs. Cyanophenyl: The 4-chlorophenyl analog () exhibits a higher melting point (146–148°C) due to stronger intermolecular interactions (e.g., halogen bonding), whereas cyanophenyl derivatives may prioritize electronic effects over crystallinity.

(b) Cyclopentyl vs. Other Alkyl Groups

- Cyclopentyl vs.

- Cyclopentyl vs. Tetrahydrofuran (THF) : In , the THF-substituted analog has a lower melting point (62–64°C) than the cyclopentyl analog, suggesting reduced crystallinity due to the oxygen atom’s polarity.

(c) Functional Group Variations

- Trifluoroacetamide (): The trifluoro group in N-(4-cyanophenyl)-2,2,2-trifluoroacetamide strongly withdraws electrons, increasing electrophilicity at the carbonyl carbon. This contrasts with the cyclopentyl group’s electron-donating nature.

- Ether-Linked Biphenyl () : The biphenyl-ether analog introduces a bulky aromatic system, likely reducing solubility but enhancing π-π stacking interactions in biological systems.

Preparation Methods

Reaction of Cyclopentylamine with Cyanophenyl Acetyl Chloride

A direct amidation route involves reacting 2-cyanophenyl acetyl chloride with cyclopentylamine in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, facilitated by triethylamine as a base to neutralize HCl byproducts. Typical conditions include:

-

Molar ratio : 1:1.2 (cyclopentylamine to acetyl chloride)

-

Temperature : 0–5°C (to minimize side reactions)

-

Reaction time : 4–6 hours

Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields N-(2-cyanophenyl)-2-cyclopentylacetamide with 65–72% efficiency. Challenges include the hygroscopic nature of the acetyl chloride, necessitating rigorous drying of solvents and reagents.

Copper-Catalyzed Multi-Component Coupling

Strecker-Type Reaction with Paraformaldehyde and TMSCN

A one-pot synthesis leverages copper(I) chloride and copper(II) triflate as dual catalysts to couple cyclopentylamine, paraformaldehyde, and trimethylsilyl cyanide (TMSCN). The mechanism involves:

Optimization Data:

| Catalyst System | Additive | Time (min) | Yield (%) |

|---|---|---|---|

| CuCl + Cu(OTf)₂ | K₂CO₃ | 10 | 99 |

| CuCl + Cu(OTf)₂ | t-BuOK | 10 | 90 |

| CuCl + Cu(OTf)₂ | None | 10 | 61 |

This method achieves near-quantitative yields (99%) with potassium carbonate as a base, enabling gram-scale production without column chromatography.

Catalytic Amination of Cyclopentylacetic Acid

Carbodiimide-Mediated Coupling

Cyclopentylacetic acid (1123-00-8) is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with 2-cyanoaniline in tetrahydrofuran. Key parameters:

-

Stoichiometry : 1.5 equivalents of DCC relative to the acid

-

Temperature : Room temperature (20–25°C)

-

Workup : Filtration to remove dicyclohexylurea, followed by solvent evaporation

Yields range from 55–60%, with impurities arising from incomplete activation or residual urea. Alternatives like EDCI/HOBt systems improve purity but increase costs.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 90–95 | Moderate |

| Copper-Catalyzed Coupling | 90–99 | 98–99 | High |

| Carbodiimide Mediation | 55–60 | 85–90 | Low |

The copper-catalyzed method outperforms others in yield and scalability, though it requires stringent control over formaldehyde stoichiometry to prevent over-cyanomethylation.

Industrial and Environmental Considerations

Q & A

Q. Advanced Research Focus

- DFT Calculations :

- HOMO-LUMO Analysis : Predicts electrophilic/nucleophilic sites. The nitrile group (electron-withdrawing) lowers LUMO energy, enhancing reactivity toward nucleophiles .

- MESP Mapping : Identifies regions of electron density; the amide oxygen and nitrile are potential hydrogen-bond acceptors .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to model pharmacokinetic behavior .

- QSAR Modeling : Correlate substituent parameters (e.g., Hammett σ) with bioactivity trends from analog data .

Validation : Compare computational results with experimental data (e.g., reaction yields, inhibition constants) to refine models .

How should researchers design experiments to evaluate the metabolic stability of this compound?

Q. Advanced Research Focus

In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor CYP450-mediated oxidation .

- Plasma Stability : Assess esterase/hydrolase susceptibility by incubating in plasma (37°C, pH 7.4) .

Metabolite Identification : Use high-resolution MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .

In Silico Tools : Apply software like MetaSite to predict metabolic hotspots (e.g., cyclopentyl CH₂ groups) .

Troubleshooting : If rapid degradation occurs, consider structural modifications (e.g., deuteration at labile positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.